Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one
Description
Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one is a spirocyclic compound featuring a cyclopropane ring fused to an indole-3-one scaffold. Its unique structure combines the strain of a cyclopropane with the aromatic indole system, enabling diverse reactivity and biological activity. First synthesized by Kawada et al. (1981), the compound is prepared via cyclopropanation of indole derivatives using brominated sulfonium salts . This method yields a strained spiro system that serves as a precursor for further functionalization, including ring-expansion reactions and cross-coupling transformations .
Key structural attributes include:
- Spiro-junction: The cyclopropane ring is fused at the indole’s C2 position, creating a rigid, non-planar framework.
- Reactivity: The cyclopropane’s strain drives ring-opening or expansion reactions, while the indole-3-one moiety participates in hydrogen bonding and electrophilic substitutions .
- Biological relevance: Early studies identified antimicrobial and antitumor activities, likely due to interactions with cellular targets like enzymes or DNA .
Properties
IUPAC Name |
spiro[1H-indole-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-9-7-3-1-2-4-8(7)11-10(9)5-6-10/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGZKZGGDVMKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214193 | |
| Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64053-78-7 | |
| Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064053787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(cyclopropane-1,2'(2H)-indol)-3'(1'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one typically involves multiple steps. One common method starts with the condensation of anthranilic acid with α-bromo-γ-butyrolactone, followed by spiroannelation with acetic anhydride and triethylamine, and subsequent decarboxylation in the presence of sodium chloride . This method yields the desired spirocompound in good yield.
Industrial Production Methods
While specific industrial production methods for Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one undergoes various chemical reactions, including:
Electrophilic Reactions: The compound reacts with electrophiles, where the cyclopropane ring remains intact.
Nucleophilic Reactions: It also reacts with nucleophiles without breaking the cyclopropane ring.
Reduction Reactions: The compound can be reduced using common reducing agents.
Common Reagents and Conditions
Electrophilic Reactions: Common electrophiles such as halogens and acids.
Nucleophilic Reactions: Nucleophiles like amines and alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic reactions may introduce halogen atoms into the molecule, while nucleophilic reactions may result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one involves its interaction with various molecular targets. The cyclopropane ring’s strain and the indole moiety’s electronic properties contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size : Smaller spiro rings (e.g., cyclopropane) increase molecular strain, enhancing reactivity for ring-opening or expansion . Larger rings (e.g., cyclopentane) reduce strain but improve metabolic stability .
- Substituents : Oxygen-containing spiro rings (e.g., dioxolane) confer polarity and hydrogen-bonding capacity, influencing pharmacokinetics .
- Synthetic Efficiency : Brominated sulfonium salts enable one-pot cyclopropanation of indoles (~70% yield) , while Friedländer condensations for quinazoline derivatives require harsher conditions and lower yields (~50%) .
Key Observations :
- Target Specificity: The parent spirocyclopropane-indolone shows broad-spectrum antimicrobial activity, likely due to DNA intercalation , while its 1,3'-cyclopropane analog exhibits nanomolar PLK4 inhibition due to optimized steric fit in kinase pockets .
- Pharmacological Profiles : Oxygen-containing spiro derivatives (e.g., dioxolanes) target CNS receptors (e.g., GABA), whereas quinazoline-based spiro compounds act on enzymes like topoisomerases .
- Discrepancies in Data: Variations in MIC values for the parent compound are noted across studies, possibly due to differences in bacterial strains or assay protocols .
Biological Activity
Spiro[cyclopropane-1,2'-[2H]indol]-3'(1'H)-one is a bicyclic compound notable for its unique spiro structure, which combines a cyclopropane ring with an indole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and case studies.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions. Various synthetic strategies have been explored to enhance yield and selectivity. For example, recent studies have utilized tosylhydrazone salts for metal-free diastereoselective cyclopropanation, achieving high yields in the production of related compounds with promising biological activities .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold demonstrated IC50 values less than 10 μM against various cancer cell lines, including DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3b | DU-145 | <10 |
| 3i | HeLa | <10 |
| 3j | A-549 | <10 |
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, certain derivatives have demonstrated notable anti-inflammatory and analgesic activities. A study reported that specific substituents on the benzene ring significantly influenced these effects, suggesting a strong correlation between structure and biological activity .
Table 2: Biological Activities of Selected Derivatives
| Compound | Activity Type | Effectiveness |
|---|---|---|
| 4a | Anti-inflammatory | Significant |
| 4b | Analgesic | Moderate |
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at various positions on the indole and cyclopropane rings can dramatically alter the biological activity of these compounds. For example, the introduction of electron-withdrawing groups on the benzene ring has been shown to enhance anticancer potency .
Key Findings:
- Electron-Withdrawing Groups: Increase potency against cancer cell lines.
- Hydrophobic Substituents: Correlate with enhanced anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the efficacy of this compound derivatives against cancer xenografts in mice, significant tumor growth inhibition was observed. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: In Vivo Anti-inflammatory Activity
A separate study assessed the analgesic properties of selected derivatives in a rat model. The results indicated that certain compounds significantly reduced pain responses compared to control groups, supporting their potential as therapeutic agents for inflammatory conditions .
Q & A
Q. How to design a SAR study for spirocyclopropane-indole antivirals?
- Methodological Answer :
- Core scaffold diversification : Synthesize derivatives with varied substituents (e.g., –F, –CH₃, –OCH₃) at the indole 5- and 6-positions .
- Enzymatic assays : Test inhibition of viral polymerases (e.g., HIV RT) using fluorescence-based protocols .
- Resistance profiling : Passage viruses under sublethal compound concentrations to assess mutation-driven resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
